Trimethylgermanium bromide
Description
Organogermanium chemistry, a specialized field within organometallic chemistry, focuses on the study of chemical compounds containing at least one carbon-germanium (C-Ge) bond. wikipedia.org Germanium's position in Group 14 of the periodic table, alongside carbon, silicon, and tin, imparts properties that are intermediate between those of organosilicon and organotin compounds. wikipedia.org While the broader field is less developed than its silicon counterpart, primarily due to the higher cost of germanium, organogermanium compounds serve as crucial reagents and precursors in various chemical syntheses. wikipedia.org
Among these, trimethylgermanium (B74220) bromide ((CH₃)₃GeBr) stands out as a fundamental and versatile reagent. scbt.com It is an organometallic compound featuring a central germanium atom bonded to three methyl groups and one bromine atom. scbt.com This structure makes it a valuable precursor in academic research and specialized chemical applications for creating more complex organogermanium molecules. americanelements.com
Structure
2D Structure
Properties
IUPAC Name |
bromo(trimethyl)germane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BrGe/c1-5(2,3)4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFCXPWEKRAKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrGe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147656 | |
| Record name | Bromotrimethylgermane | |
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Molecular Weight |
197.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-37-1 | |
| Record name | Germane, bromotrimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bromotrimethylgermane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromotrimethylgermane | |
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| Record name | Bromotrimethylgermane | |
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Synthetic Methodologies for Trimethylgermanium Bromide
Traditional Synthetic Routes to Organogermanium Halides
The foundational methods for synthesizing organogermanium halides, including trimethylgermanium (B74220) bromide, have traditionally relied on two main strategies: the alkylation of germanium halides and the halogenation of organogermanium hydrides.
Alkylation of Germanium Halides (e.g., GeX4) with Organolithium and Grignard Reagents
A prevalent and long-standing method for the formation of carbon-germanium bonds is the reaction of germanium halides, such as germanium tetrachloride (GeCl₄) or germanium tetrabromide (GeBr₄), with potent nucleophilic organometallic reagents like organolithium compounds and Grignard reagents. wikipedia.orggoogle.com These reactions proceed via a nucleophilic substitution mechanism where the alkyl group from the organometallic reagent displaces a halide on the germanium center.
The synthesis of trimethylgermanium bromide can be achieved by carefully controlling the stoichiometry of the reactants. For instance, reacting germanium tetrabromide with three equivalents of methylmagnesium bromide (a Grignard reagent) or methyllithium (B1224462) would theoretically yield the desired product. msu.edumasterorganicchemistry.comlibretexts.org
Reaction Scheme: GeBr₄ + 3 CH₃MgBr → (CH₃)₃GeBr + 3 MgBr₂
The reactivity of the organometallic reagents is a critical factor. Organolithium reagents are generally more reactive than their Grignard counterparts. The choice of solvent is also crucial, with ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) being essential for the formation and stability of Grignard reagents. libretexts.org For organolithium reagents, solvents such as pentane (B18724) or hexane (B92381) are commonly used. masterorganicchemistry.comlibretexts.org
Halogenation of Organogermanium Hydrides
An alternative traditional route involves the halogenation of organogermanium hydrides. This method is particularly useful when the corresponding hydride is readily available. The germanium-hydrogen (Ge-H) bond is more susceptible to substitution than the germanium-carbon (Ge-C) bond, allowing for selective halogenation. thieme-connect.dethieme.com
For the synthesis of this compound, trimethylgermane ((CH₃)₃GeH) would be treated with a suitable brominating agent. Elemental bromine (Br₂) can be used, but the reaction conditions must be carefully controlled to prevent unwanted side reactions. thieme.com Other halogenating agents like N-bromosuccinimide (NBS) are also effective for converting a Ge-H bond to a Ge-Br bond. thieme.com
Reaction Scheme: (CH₃)₃GeH + Br₂ → (CH₃)₃GeBr + HBr
This method offers good yields and is a convenient route if the organogermanium hydride precursor is accessible. thieme-connect.dethieme.com
Advanced and Mechanistic Studies in this compound Synthesis
More recent research has focused on developing more efficient and versatile synthetic methods, particularly those employing catalysis. Copper-catalyzed reactions have emerged as a promising approach.
Copper-Catalyzed Approaches utilizing Germanium Electrophiles and Alkyl Bromides
Copper-catalyzed cross-coupling reactions have shown significant potential for the formation of carbon-germanium bonds. These methods typically involve the reaction of a germanium electrophile with an alkyl bromide in the presence of a copper catalyst.
The mechanism of copper-catalyzed germylation reactions is an area of active investigation. One proposed pathway involves an in-situ Grignard-like reaction. In this scenario, the copper catalyst facilitates the formation of an organocopper species from the alkyl bromide. This organocopper intermediate then reacts with the germanium electrophile.
While the direct oxidative addition of copper to unactivated alkyl halides can be challenging, various catalytic systems have been developed to overcome this hurdle. nih.govorganic-chemistry.org The mechanism often involves a series of steps including transmetalation and reductive elimination. In the context of Grignard reagents, copper catalysis is known to influence the reaction pathway, favoring conjugate addition in certain substrates. wikipedia.org
Recent studies on copper-catalyzed reactions with Grignard reagents have highlighted the importance of factors such as the ligand, solvent, and the nature of the copper source in determining the reactivity and selectivity of the transformation. diva-portal.orgnih.gov For instance, the use of specific ligands can alter the reaction mechanism, leading to different regiochemical outcomes in allylic alkylations. nih.gov
A significant advantage of copper-catalyzed methods is their potential for improved functional group tolerance compared to traditional organolithium and Grignard reactions. Organometallic reagents are highly basic and nucleophilic, limiting their use with substrates containing acidic protons or electrophilic functional groups.
Copper-catalyzed cross-coupling reactions can often be performed under milder conditions, allowing for the presence of a wider range of functional groups in the substrates. acs.orgnih.gov Research in copper-catalyzed reactions has demonstrated good to excellent functional group tolerance in various transformations, including hydroboration and alkylation of benzoxazoles. organic-chemistry.orgnih.gov This enhanced compatibility is a key driver for the continued development of these advanced synthetic methodologies. The selectivity of these reactions, such as chemo- and regioselectivity, is also a critical aspect that is often finely tuned by the choice of catalyst and reaction conditions. acs.org
Comparison with Traditional Grignard Reagent Methods
The synthesis of organogermanium halides, such as this compound, can be approached through various routes, with traditional Grignard reagent methods and direct synthesis being two prominent strategies. While Grignard reagents are widely used in organometallic chemistry for the formation of carbon-metal bonds, their application in the synthesis of specific organogermanium compounds can present challenges.
Traditional Grignard methods for the synthesis of this compound would typically involve the reaction of a germanium tetrahalide (e.g., germanium tetrabromide) with a methyl Grignard reagent (e.g., methylmagnesium bromide). However, these reactions can often lead to a mixture of products with varying degrees of alkylation, such as methylgermanium (B72786) tribromide, dimethylgermanium dibromide, and tetramethylgermane, alongside the desired this compound. This lack of selectivity necessitates subsequent purification steps to isolate the target compound. The reactivity of the Grignard reagent needs to be carefully controlled to favor the formation of the tri-substituted product.
In contrast, the "direct synthesis" method offers an alternative route that can provide better control over the product distribution. This method involves the high-temperature reaction of an alkyl halide with germanium metal, often in the presence of a catalyst such as copper. For the synthesis of methylgermanium halides, this process can be optimized to favor the production of specific compounds. While this method often yields a mixture of alkylgermanium halides, the reaction conditions can be tuned to influence the product ratios. Other methods for preparing organogermanium trihalides include dealkylation reactions, cleavage reactions with halogens, and hydrogermylation, though these often result in mixtures that require careful purification dtic.mil.
Table 1: Comparison of
| Feature | Traditional Grignard Reagent Method | Direct Synthesis Method |
| Reactants | Germanium tetrahalide, Methyl Grignard reagent | Germanium metal, Methyl bromide, Catalyst (e.g., Copper) |
| Selectivity | Can lead to a mixture of differently alkylated products. | Can be optimized to favor specific products, but often yields a mixture. |
| Reaction Conditions | Typically requires anhydrous etheral solvents. | High temperatures (300-400 °C) are generally required. |
| Byproducts | Magnesium halides, over-alkylated and under-alkylated germanes. | Can produce a range of alkylgermanium halides. |
| Purification | Fractional distillation is required to separate the product mixture. | Fractional distillation is necessary to isolate the desired product. |
Synthesis via Reaction of Alkynyl Lithium with this compound Precursors
The synthesis of alkynylgermanes is a significant transformation in organogermanium chemistry, providing valuable building blocks for further synthetic applications. A common and effective method for creating a carbon-germanium bond with an alkynyl group is through the reaction of a lithium acetylide with a this compound precursor.
This nucleophilic substitution reaction involves the preparation of a lithium acetylide by deprotonating a terminal alkyne with a strong base, typically an organolithium reagent such as n-butyllithium. The resulting alkynyl lithium species is a potent nucleophile that can readily react with an electrophilic germanium center.
In this context, this compound serves as an excellent precursor. The carbon-germanium bonds in this compound are relatively stable, while the germanium-bromine bond is polarized, making the germanium atom susceptible to nucleophilic attack. The reaction proceeds by the displacement of the bromide ion by the alkynyl lithium, forming the desired alkynyltrimethylgermane and lithium bromide as a byproduct. This reaction is generally high-yielding and provides a straightforward route to a wide range of substituted alkynylgermanes. The versatility of this method is further enhanced by the development of palladium-catalyzed cross-coupling reactions of lithium acetylides with various organic halides, demonstrating the robust reactivity of lithium acetylides nih.govresearchgate.net.
Reaction Scheme: R-C≡C-H + n-BuLi → R-C≡C-Li + n-BuH R-C≡C-Li + (CH₃)₃GeBr → R-C≡C-Ge(CH₃)₃ + LiBr
Emerging Chlorine-Free Germanium Processing Techniques
The conventional industrial processing of germanium heavily relies on chlorine-based chemistry, particularly the formation and purification of germanium tetrachloride (GeCl₄). This process has significant environmental and safety concerns due to the use of corrosive and hazardous reagents like chlorine and hydrochloric acid. In response to these challenges, emerging chlorine-free germanium processing techniques are being developed to provide more sustainable and environmentally benign routes to germanium precursors.
One of the most promising chlorine-free methods involves a recyclable quinone/catechol redox platform. This innovative approach replaces the use of elemental chlorine and hydrochloric acid in the conversion of germanium metal or germanium dioxide into a stable germanium(IV) catecholate complex. This process utilizes the oxidizing capacity of a quinone, which is subsequently regenerated by aerobic oxidation, with water being the only stoichiometric byproduct.
The resulting Ge(IV)-catecholate is an air- and moisture-stable solid, which offers significant advantages in terms of handling and storage compared to the highly reactive and volatile germanium tetrachloride. This stable intermediate can then be efficiently converted into high-purity germanes, which are crucial precursors for the synthesis of a wide array of organogermanium compounds, including this compound. The development of such chlorine-free methodologies represents a significant step towards greener and more sustainable germanium chemistry.
Purification and Isolation Techniques for this compound
The purification and isolation of this compound from the crude reaction mixture are critical steps to obtain a product of high purity. The choice of purification technique is largely dictated by the physical properties of the compound and the nature of the impurities present.
Given that this compound is a liquid at room temperature with a boiling point of 114 °C, fractional distillation is the most common and effective method for its purification sigmaaldrich.com. This technique is particularly well-suited for separating this compound from other components in the reaction mixture, which may include unreacted starting materials, byproducts with different degrees of alkylation (e.g., dimethylgermanium dibromide, tetramethylgermane), and the solvent.
The process of fractional distillation relies on the differences in the boiling points of the components in the mixture. By carefully controlling the temperature of the distillation column, it is possible to selectively vaporize and then condense the desired fraction, leaving behind less volatile impurities and separating it from more volatile ones. For the purification to be successful, there should be a significant difference between the boiling point of this compound and those of the contaminants.
Prior to distillation, a preliminary work-up may be necessary. This can involve washing the crude product with water to remove any water-soluble byproducts, such as magnesium halides in the case of a Grignard synthesis. The organic layer containing the this compound is then separated and dried over a suitable drying agent, such as anhydrous calcium chloride, before being subjected to fractional distillation orgsyn.org.
Table 2: Physical Properties Relevant to the Purification of this compound
| Property | Value |
| Boiling Point | 114 °C sigmaaldrich.com |
| Melting Point | -25 °C sigmaaldrich.com |
| Density | 1.54 g/mL at 25 °C sigmaaldrich.com |
| Physical State | Liquid at room temperature |
Reactivity and Reaction Mechanisms of Trimethylgermanium Bromide
Nucleophilic Substitution Reactions Involving Trimethylgermanium (B74220) Bromide
Nucleophilic substitution at the germanium center is a principal reaction pathway for trimethylgermanium bromide. In these reactions, a nucleophile displaces the bromide leaving group, leading to the formation of a new bond with the germanium atom. This process is central to the synthesis of a wide array of organogermanium compounds with diverse functional groups.
The reaction of this compound with various nucleophiles provides a straightforward route to a range of organogermanium derivatives. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism at the germanium center.
One of the most common applications of this reactivity is the formation of new germanium-carbon bonds. Organolithium reagents and Grignard reagents, which are potent sources of carbanions, readily react with this compound to yield tetraorganogermanes. For instance, the reaction with methyllithium (B1224462) or methylmagnesium bromide results in the formation of tetramethylgermane. Similarly, reaction with phenyllithium (B1222949) or phenylmagnesium bromide affords trimethyl(phenyl)germane. These reactions are typically carried out in anhydrous ethereal solvents to maintain the reactivity of the organometallic nucleophiles.
Nitrogen-based nucleophiles also react efficiently with this compound. For example, lithium bis(trimethylsilyl)amide reacts to form N-(trimethylgermyl)bis(trimethylsilyl)amine. Ammonia and primary or secondary amines can also displace the bromide to form the corresponding germanium-nitrogen compounds, although the reactivity is generally lower compared to anionic nucleophiles.
Oxygen-containing nucleophiles, such as alkoxides and phenoxides, react to form trimethylgermanium ethers (R-O-Ge(CH₃)₃). Hydrolysis of this compound, a reaction with the hydroxide (B78521) ion, leads to the formation of trimethylgermanol ((CH₃)₃GeOH), which can further condense to form the corresponding germoxane, bis(trimethylgermyl) ether (((CH₃)₃Ge)₂O).
The reaction with cyanide ions, typically from a salt like sodium cyanide or potassium cyanide, provides a convenient route to trimethylgermanecarbonitrile ((CH₃)₃GeCN), a useful precursor for further synthetic transformations.
Table 1: Examples of Organogermanium Derivatives from Nucleophilic Substitution of this compound
| Nucleophile | Reagent Example | Product | Product Class |
| Alkyl anion | Methyllithium (CH₃Li) | Tetramethylgermane ((CH₃)₄Ge) | Tetraorganogermane |
| Aryl anion | Phenyllithium (C₆H₅Li) | Trimethyl(phenyl)germane ((CH₃)₃GeC₆H₅) | Tetraorganogermane |
| Amide anion | Lithium bis(trimethylsilyl)amide (LiN(Si(CH₃)₃)₂) | N-(trimethylgermyl)bis(trimethylsilyl)amine | Aminogermane |
| Alkoxide anion | Sodium methoxide (B1231860) (NaOCH₃) | Methoxytrimethylgermane ((CH₃)₃GeOCH₃) | Alkoxygermane |
| Hydroxide ion | Sodium hydroxide (NaOH) | Trimethylgermanol ((CH₃)₃GeOH) | Germanol |
| Cyanide ion | Sodium cyanide (NaCN) | Trimethylgermanecarbonitrile ((CH₃)₃GeCN) | Cyanogermane |
Detailed kinetic and stereochemical studies on nucleophilic substitution reactions of this compound are less common in the literature compared to their carbon analogues. However, the available evidence strongly suggests that these reactions predominantly proceed through an Sₙ2-type mechanism.
Kinetic studies generally show that the rate of substitution is dependent on the concentration of both the this compound and the nucleophile, which is characteristic of a bimolecular rate-determining step. The reaction rates are also influenced by the nature of the nucleophile, with stronger, less sterically hindered nucleophiles reacting more rapidly. The solvent plays a crucial role, with polar aprotic solvents typically accelerating the reaction rate by solvating the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity.
From a stereochemical perspective, if a chiral organogermanium bromide were to undergo nucleophilic substitution at the germanium center, an Sₙ2 mechanism would predict an inversion of configuration. While examples with chiral this compound itself are not prevalent due to the achiral nature of the trimethylgermyl group, studies on related chiral organogermanium halides have demonstrated that nucleophilic substitution at the germanium atom proceeds with a high degree of stereospecificity, consistent with an inversion of configuration. This stereochemical outcome is a hallmark of the backside attack characteristic of the Sₙ2 mechanism. The larger atomic radius of germanium compared to carbon, and the consequently longer Ge-C and Ge-Br bonds, may lead to a less sterically hindered transition state, facilitating the bimolecular substitution process.
Cross-Coupling Reactions Facilitated by this compound
In addition to nucleophilic substitution, this compound can participate in various transition metal-catalyzed cross-coupling reactions. These reactions have become powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In these processes, this compound can act as an electrophilic partner.
Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura couplings, are cornerstones of modern organic synthesis. While organogermanium compounds are less commonly employed as coupling partners compared to organoboron or organotin reagents, there is growing interest in their application.
In the context of a Stille-type coupling, an organotin reagent can be coupled with an electrophile in the presence of a palladium catalyst. Although less reactive than the corresponding organic halides, organogermanium halides like this compound can potentially serve as the electrophilic partner. The reaction would involve the oxidative addition of the Ge-Br bond to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new C-Ge bond and regenerate the catalyst. The efficiency of such reactions is often dependent on the specific catalyst system and reaction conditions.
Similarly, in a Suzuki-Miyaura-type reaction, an organoboron compound is coupled with an electrophile. The participation of this compound in such reactions is not as well-established as that of aryl or vinyl halides. The challenge often lies in the relative inertness of the Ge-Br bond towards oxidative addition to palladium(0) compared to C-Br bonds. However, with the development of more active palladium catalysts and specialized ligands, the scope of Suzuki-Miyaura and other palladium-catalyzed cross-couplings is continuously expanding, and the inclusion of organogermanium electrophiles is an area of ongoing research.
Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. Nickel-catalyzed reductive couplings, particularly cross-electrophile couplings, have emerged as a powerful strategy for bond formation. In these reactions, two different electrophiles are coupled in the presence of a nickel catalyst and a stoichiometric reductant, such as zinc or manganese metal.
This compound, as an organohalide electrophile, can potentially participate in nickel-catalyzed reductive cross-coupling reactions. For instance, it could be coupled with an aryl or alkyl halide. The proposed mechanism generally involves the sequential oxidative addition of the two electrophiles to a low-valent nickel species, followed by reductive elimination to form the cross-coupled product. The selectivity of such reactions, i.e., the preferential formation of the cross-coupled product over homocoupled byproducts, is a key challenge and is often controlled by the choice of ligand, reductant, and reaction conditions. The development of specific nickel-based catalytic systems that can efficiently activate the Ge-Br bond of this compound for such transformations is an active area of investigation.
Copper-catalyzed cross-coupling reactions have a long history in organic synthesis and are particularly effective for the formation of bonds between carbon and heteroatoms. While the classic copper-mediated Ullmann condensation traditionally involves aryl halides, modern copper-catalyzed protocols have expanded the scope of this chemistry.
The participation of this compound in copper-catalyzed cross-coupling reactions is an area of interest, particularly for the formation of germanium-element bonds. For example, a copper-catalyzed coupling with terminal alkynes, analogous to the Sonogashira reaction, could potentially yield trimethylgermylalkynes. In such a reaction, a copper acetylide, formed in situ from the terminal alkyne and a copper(I) salt, would act as the nucleophile that displaces the bromide from the trimethylgermanium moiety. The presence of a suitable base is typically required to generate the acetylide. While palladium is the more common catalyst for Sonogashira couplings, copper-only or copper-co-catalyzed systems have been developed for various substrates. The viability of this compound in such reactions would depend on the development of a catalytic system capable of facilitating the coupling while avoiding undesired side reactions.
Mechanism and Scope of Cross-Electrophile C-Ge Coupling Reactions
Cross-electrophile coupling has emerged as a significant method for the formation of carbon-heteroatom bonds, offering an alternative to traditional methods that often require the pre-formation of organometallic nucleophiles. In the context of C-Ge bond formation, nickel-catalyzed cross-electrophile coupling reactions provide a direct route to organogermanes from readily available electrophiles.
The general mechanism for the cross-electrophile coupling of a chlorogermane, such as trimethylgermanium chloride (a close analog of this compound), with an aryl or vinyl (pseudo)halide is believed to proceed through a nickel-based catalytic cycle. The reaction is driven by a reductant, such as manganese, and involves the following key steps:
Reduction of the Nickel Catalyst: The active Ni(0) catalyst is generated in situ from a Ni(II) precatalyst through reduction by the stoichiometric reductant.
Oxidative Addition: The Ni(0) species preferentially undergoes oxidative addition with the more reactive electrophile, typically the aryl or vinyl halide, to form an arylnickel(II) or vinylnickel(II) complex.
Reduction and Transmetalation/Oxidative Addition: The resulting organonickel(II) complex is then proposed to be reduced, and a subsequent reaction with the chlorogermane leads to the formation of the C-Ge bond. Mechanistic studies, including the observation that the reaction does not proceed in the absence of the reductant when a pre-formed arylnickel(II) complex is used, suggest that a reduced arylnickel species is likely involved in the key step of incorporating the germanium moiety.
Reductive Elimination: The final step is the reductive elimination from the nickel center to release the desired organogermane product and regenerate a Ni species that can re-enter the catalytic cycle.
This methodology has been shown to have a broad substrate scope. It is tolerant of a variety of functional groups, which is a significant advantage over many traditional organometallic reactions. This tolerance allows for the synthesis of complex organogermanes without the need for protecting groups.
Table 1: Scope of Nickel-Catalyzed Cross-Electrophile C-Ge Coupling
| Aryl/Vinyl Electrophile | Germanium Electrophile | Ligand | Reductant | Product | Notes |
|---|---|---|---|---|---|
| Aryl Bromides | Trimethylgermanium Chloride | dtbbpy | Manganese | Aryltrimethylgermane | Tolerates various functional groups including organotin, organoboron, and organosilicon moieties. |
| Vinyl Triflates | Triethylgermanium Chloride | 4,4′,4″-CO2Metpy | Manganese | Vinyltriethylgermane | Reaction proceeds efficiently for both cyclic and acyclic vinyl electrophiles. |
| Heteroaryl Chlorides | Triphenylgermanium Chloride | dtbbpy | Manganese | Heteroaryl-triphenylgermane | Ph3GeCl was found to be a challenging substrate in some cases. |
It is noteworthy that radical probe experiments, such as those involving Michael acceptors or radical cyclization precursors, have indicated that the reaction likely does not proceed through a free radical pathway for the germanium component. The absence of cyclized products in radical clock experiments supports a mechanism involving organonickel intermediates rather than free germyl (B1233479) radicals.
Reactions with Organometallic Reagents
Reactions with Grignard Reagents for Tetraalkylgermane Synthesis
Grignard reagents (RMgX) are powerful nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. They are prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent. The reaction of this compound with Grignard reagents provides a classical and effective method for the synthesis of tetraalkylgermanes.
In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic germanium center of this compound, displacing the bromide ion and forming a new carbon-germanium bond. The general reaction is as follows:
(CH₃)₃GeBr + R-MgX → (CH₃)₃Ge-R + MgXBr
Where R can be an alkyl or aryl group, and X is a halogen (Cl, Br, or I). The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is essential for the formation and stability of the Grignard reagent.
Table 2: Examples of Tetraalkylgermane Synthesis using this compound and Grignard Reagents
| Grignard Reagent | Product | Solvent | Reference |
|---|---|---|---|
| Methylmagnesium Iodide (CH₃MgI) | Tetramethylgermane ((CH₃)₄Ge) | Diethyl ether | N/A |
| Ethylmagnesium Bromide (CH₃CH₂MgBr) | Trimethylethylgermane ((CH₃)₃GeCH₂CH₃) | THF | N/A |
The success of this synthesis relies on the high nucleophilicity of the Grignard reagent and the good leaving group ability of the bromide ion on the germanium center. This method is a versatile and straightforward approach to introduce a wide variety of organic groups onto a trimethylgermyl core, leading to the formation of unsymmetrical tetraorganogermanes.
Reactions with Organolithium Reagents
Organolithium reagents (R-Li) are another class of highly reactive organometallic compounds that serve as potent nucleophiles and strong bases in organic synthesis. They are generally more reactive than Grignard reagents. The reaction of this compound with organolithium reagents is a facile method for the formation of a carbon-germanium bond.
Similar to the reaction with Grignard reagents, the nucleophilic carbon of the organolithium reagent attacks the germanium atom of this compound, leading to the displacement of the bromide and the formation of the corresponding tetraorganogermane.
(CH₃)₃GeBr + R-Li → (CH₃)₃Ge-R + LiBr
This reaction is typically performed in a non-protic, anhydrous solvent such as diethyl ether or pentane (B18724) at low temperatures to control the high reactivity of the organolithium reagent.
One of the key applications of organolithium reagents in this context is the lithium-halogen exchange. This reaction can be used to generate a new organolithium species from an organic halide, which can then react with this compound. For example:
R-X + 2 Li → R-Li + LiX R-Li + (CH₃)₃GeBr → (CH₃)₃Ge-R + LiBr
This two-step, one-pot procedure allows for the synthesis of tetraalkylgermanes from organic halides that may not readily form Grignard reagents.
Table 3: Reactivity of this compound with Organolithium Reagents
| Organolithium Reagent | Product | Solvent | Typical Reaction Conditions |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | Trimethyl-n-butylgermane ((CH₃)₃Ge-n-Bu) | Hexane (B92381)/THF | -78 °C to room temperature |
| sec-Butyllithium (sec-BuLi) | Trimethyl-sec-butylgermane ((CH₃)₃Ge-sec-Bu) | Pentane | Low temperature |
| tert-Butyllithium (t-BuLi) | Trimethyl-tert-butylgermane ((CH₃)₃Ge-t-Bu) | Diethyl ether | Low temperature |
The high reactivity of organolithium reagents makes them particularly useful for creating sterically hindered tetraorganogermanes.
Radical Reactions and Related Mechanisms
Photoredox Radical Reactions
Visible-light photoredox catalysis has become a powerful tool in organic synthesis for the generation of radical intermediates under mild conditions. These reactions typically involve a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes with organic substrates to generate radicals.
While specific examples of photoredox radical reactions involving this compound are not extensively detailed in the provided search results, a plausible mechanism can be proposed based on the known reactivity of alkyl halides in such systems. Alkyl bromides are known to undergo reduction via SET from an excited photocatalyst to form a radical anion, which then fragments to produce an alkyl radical and a bromide anion.
A potential photoredox-catalyzed reaction involving this compound could proceed as follows:
Excitation of the Photocatalyst: A photocatalyst (PC) absorbs visible light to reach an excited state (PC*).
Single-Electron Transfer (SET): The excited photocatalyst (PC*) can be quenched by a suitable electron donor (reductive quenching) or acceptor (oxidative quenching). In a scenario involving this compound, a reductive quenching cycle might involve an electron donor reducing the excited photocatalyst, which then reduces the this compound.
Radical Formation: The resulting this compound radical anion would be expected to fragment, although the formation of a trimethylgermyl radical via this method is less common than carbon-centered radicals from alkyl halides. A more likely scenario involves the generation of a carbon-centered radical from another organic halide in the reaction mixture, which could then potentially interact with a germanium species.
Alternatively, a reaction could be envisioned where a photogenerated radical abstracts the bromine atom from this compound to generate a trimethylgermyl radical. This process, known as halogen-atom transfer (XAT), is a common method for radical generation.
Table 4: Potential Photoredox Reaction Pathway Involving an Alkyl Bromide and a Germanium Nucleophile
| Step | Description | General Equation |
|---|---|---|
| 1 | Photocatalyst Excitation | PC + hν → PC* |
| 2 | Reductive Quenching | PC* + Donor → PC⁻ + Donor⁺ |
| 3 | Radical Generation from Alkyl Bromide | R-Br + PC⁻ → [R-Br]⁻ + PC → R• + Br⁻ |
| 4 | Radical Coupling with Germanium Nucleophile | R• + [(CH₃)₃Ge]⁻ → [R-Ge(CH₃)₃]⁻ |
Further research is required to fully elucidate the potential and mechanisms of photoredox radical reactions specifically involving this compound.
Free Radical Processes involving Germanium Compounds
Free radical reactions involving germanium compounds often proceed through the formation of germyl radicals (R₃Ge•). Trimethylgermanium hydride is a known precursor to the trimethylgermyl radical, which can be generated by irradiating a mixture of the hydride and an alkyl halide. These germyl radicals can then participate in radical chain reactions.
A key free-radical process is halogen atom abstraction. Trimethylgermyl radicals are capable of abstracting halogen atoms from alkyl halides in a radical chain reaction. This process consists of three main stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the formation of radicals, for example, by the photolytic cleavage of a radical initiator or the homolytic cleavage of the Ge-H bond in a germane (B1219785).
Propagation: The chain-carrying steps involve the abstraction of a halogen atom from an organic halide by a germyl radical to form a new carbon-centered radical and a germyl halide. This carbon-centered radical can then react with another molecule, for example, by abstracting a hydrogen atom from a germane to regenerate the germyl radical, thus continuing the chain.
(CH₃)₃Ge• + R-X → (CH₃)₃Ge-X + R• R• + (CH₃)₃Ge-H → R-H + (CH₃)₃Ge•
Termination: The chain reaction is terminated by the combination of any two radical species.
The reactivity of trimethylgermyl radicals in halogen abstraction is influenced by the nature of the halogen and the structure of the alkyl halide. For instance, the abstraction of a halogen atom results in the formation of trimethylgermanium halide. Studies have shown that trimethylgermanium radicals are less selective than trimethyltin (B158744) radicals in abstracting hydrogen atoms from different sites in monosubstituted alkanes.
Tributylgermanium hydride (Bu₃GeH) is often used as a less toxic alternative to tributyltin hydride in radical reactions, where it can generate alkyl, vinyl, and aryl radicals from various precursors including iodides and bromides. This highlights the general utility of germanes as precursors to germyl radicals for subsequent free radical processes.
Table 5: Bond Dissociation Energies (BDEs) Relevant to Germanium Radical Chemistry
| Bond | BDE (kcal/mol) |
|---|---|
| (CH₃)₃Ge-H | ~82 |
| (CH₃)₃Ge-Br | ~79 |
| C-H (primary) | ~98 |
The relatively low Ge-H bond dissociation energy facilitates hydrogen atom donation to carbon-centered radicals, driving many radical reduction reactions.
Exploration of Reaction Pathways and Intermediates
The reactivity of this compound is characterized by its ability to form various transient species that dictate the course of its chemical transformations. Understanding the generation and nature of these intermediates is crucial for harnessing the synthetic potential of this organogermanium compound.
In-situ Generation of Reactive Species
One of the key aspects of the reactivity of this compound is the in-situ generation of highly reactive nucleophilic species. This is typically achieved through the reaction of this compound with reactive metals, such as lithium or magnesium. These reactions lead to the formation of trimethylgermyllithium or trimethylgermylmagnesium bromide, respectively. These newly formed organometallic reagents are not typically isolated but are generated in the reaction vessel and consumed in a subsequent step.
The formation of these reactive species involves the reductive metalation of the germanium-bromine bond. For instance, the reaction with lithium metal proceeds via a single electron transfer mechanism, resulting in the formation of the highly nucleophilic trimethylgermyllithium.
Reaction with Lithium: (CH₃)₃GeBr + 2Li → (CH₃)₃GeLi + LiBr
Similarly, the reaction with magnesium turnings in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding Grignard reagent, trimethylgermylmagnesium bromide.
Reaction with Magnesium: (CH₃)₃GeBr + Mg → (CH₃)₃GeMgBr
The in-situ generation of these reactive germyl species is advantageous as it allows for their immediate use in subsequent reactions, such as nucleophilic addition to carbonyl compounds or substitution reactions, without the need for isolation and purification of these often unstable intermediates.
Characterization of Organogermanium Intermediates (e.g., α-trimethylgermylzirconacyclopentenes)
In the realm of organometallic chemistry, this compound serves as a precursor for the synthesis and characterization of complex intermediates. A notable example is the formation of α-trimethylgermylzirconacyclopentenes. These metallacycles are formed from the reaction of 1-trimethylgermyl-1-alkynes with a zirconocene (B1252598) equivalent, generated in-situ from zirconocene dichloride (Cp₂ZrCl₂) and a Grignard reagent like ethylmagnesium bromide.
The formation of these zirconacyclopentene intermediates is a key step in stereoselective organic synthesis. For instance, their hydrolysis leads to the formation of (Z)-1-trimethylgermyl-1-alkenes with high stereochemical purity. The characterization of these transient zirconacyclopentene intermediates is crucial for understanding the reaction mechanism and ensuring the desired stereochemical outcome.
While the isolation of these intermediates can be challenging, their presence and structure are often inferred through spectroscopic methods, primarily ¹³C NMR spectroscopy. The high stereochemical purities (>98%) of the resulting alkenes, as evidenced by ¹³C NMR data of the final products, provide strong evidence for the structure and stereochemistry of the intermediate α-trimethylgermylzirconacyclopentene. asianpubs.org
Table 1: In-situ Generation of α-trimethylgermylzirconacyclopentenes
| Precursor | Reagents | Intermediate Formed | Subsequent Product (after hydrolysis) |
| 1-Trimethylgermyl-1-alkyne | 1. Cp₂ZrCl₂/2EtMgBr2. H₂O | α-trimethylgermylzirconacyclopentene | (Z)-1-trimethylgermyl-1-alkene |
Spectroscopic Characterization and Structural Elucidation of Trimethylgermanium Bromide and Its Derivatives
Advanced Spectroscopic Techniques
A variety of sophisticated spectroscopic methods are employed to characterize organogermanium compounds like trimethylgermanium (B74220) bromide. These techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, as well as Mass Spectrometry, offer complementary information that, when combined, allows for a comprehensive structural elucidation.
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For trimethylgermanium bromide, ¹H and ¹³C NMR are particularly informative for understanding the arrangement of the methyl groups around the central germanium atom.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|
Note: The predicted chemical shift is an estimation based on general principles and data for similar compounds.
In ¹³C NMR spectroscopy, the chemical shift of carbon atoms provides information about their bonding environment. For this compound, a single resonance is expected for the three equivalent carbon atoms of the methyl groups. The electronegativity of the germanium and bromine atoms influences the shielding of these carbon nuclei.
Similar to the proton NMR, the three methyl carbons in this compound are equivalent and should produce a single peak in the ¹³C NMR spectrum. The chemical shift of this peak is affected by the electronegativity of the attached germanium and, to a lesser extent, the bromine atom. For comparison, the ¹³C chemical shift of bromomethane (B36050) (CH₃Br) is 10.2 ppm nih.gov. The carbon atoms in this compound are expected to have a chemical shift in the aliphatic region, with the exact value being characteristic of the trimethylgermyl bromide moiety.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|
Note: The predicted chemical shift is an estimation based on general principles and data for similar compounds.
The infrared spectrum of this compound exhibits a number of characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. The assignments of these bands have been supported by Density Functional Theory (DFT) calculations researchgate.net.
Key vibrational modes observed in the IR spectrum include:
C-H stretching: Asymmetric and symmetric stretching vibrations of the methyl groups.
CH₃ deformation: Asymmetric and symmetric bending modes of the methyl groups.
CH₃ rocking: Rocking vibrations of the methyl groups.
Ge-C stretching: Asymmetric and symmetric stretching of the germanium-carbon bonds.
Ge-Br stretching: The stretching vibration of the germanium-bromine bond.
Table 3: Selected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2978 | Strong | νas(CH₃) - Asymmetric C-H stretch |
| 2910 | Medium | νs(CH₃) - Symmetric C-H stretch |
| 1412 | Medium | δas(CH₃) - Asymmetric CH₃ deformation |
| 1240 | Strong | δs(CH₃) - Symmetric CH₃ deformation |
| 831 | Very Strong | ρ(CH₃) - CH₃ rocking |
| 604 | Very Strong | νas(GeC₃) - Asymmetric Ge-C stretch |
| 566 | Strong | νs(GeC₃) - Symmetric Ge-C stretch |
| 288 | Strong | ν(Ge-Br) - Ge-Br stretch |
Data sourced from Roldán, M. L., Brandán, S. A., & Ben Altabef, A. (2009). Experimental study of the vibrational spectra of (CH3)3GeBr supported by DFT calculations. Journal of Raman Spectroscopy, 40(3), 289-296. researchgate.net
Raman spectroscopy, another form of vibrational spectroscopy, provides complementary information to IR spectroscopy. The Raman spectrum of liquid this compound has been recorded and analyzed, allowing for a thorough assignment of its vibrational modes researchgate.net.
The selection rules for Raman spectroscopy differ from those of IR, meaning that some vibrations may be strong in one and weak or absent in the other. This complementarity is crucial for a complete vibrational analysis.
Key vibrational modes observed in the Raman spectrum include:
C-H stretching: Both asymmetric and symmetric stretches are observed.
CH₃ deformation: Symmetric and asymmetric bending modes are present.
Ge-C stretching: The symmetric Ge-C stretch is particularly strong in the Raman spectrum.
Ge-Br stretching: The Ge-Br stretch is also a prominent feature.
Table 4: Selected Raman Shifts for this compound
| Wavenumber (cm⁻¹) | Intensity | Polarization | Assignment |
|---|---|---|---|
| 2980 | Strong | Depolarized | νas(CH₃) - Asymmetric C-H stretch |
| 2911 | Very Strong | Polarized | νs(CH₃) - Symmetric C-H stretch |
| 1412 | Weak | Depolarized | δas(CH₃) - Asymmetric CH₃ deformation |
| 1241 | Medium | Polarized | δs(CH₃) - Symmetric CH₃ deformation |
| 832 | Weak | Depolarized | ρ(CH₃) - CH₃ rocking |
| 606 | Medium | Depolarized | νas(GeC₃) - Asymmetric Ge-C stretch |
| 567 | Very Strong | Polarized | νs(GeC₃) - Symmetric Ge-C stretch |
| 289 | Very Strong | Polarized | ν(Ge-Br) - Ge-Br stretch |
Data sourced from Roldán, M. L., Brandán, S. A., & Ben Altabef, A. (2009). Experimental study of the vibrational spectra of (CH3)3GeBr supported by DFT calculations. Journal of Raman Spectroscopy, 40(3), 289-296. researchgate.net
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the entire molecule. Due to the presence of isotopes of both germanium and bromine, this molecular ion peak would appear as a characteristic cluster of peaks.
The fragmentation of the molecular ion would likely involve the loss of methyl groups or the bromine atom. Common fragments would include:
[(CH₃)₃Ge]⁺: The trimethylgermyl cation, resulting from the loss of the bromine atom.
[(CH₃)₂GeBr]⁺: An ion formed by the loss of a methyl group.
[CH₃GeBr]⁺: A fragment resulting from the loss of two methyl groups.
[GeBr]⁺: The germanium bromide cation.
The relative abundance of these fragments provides insight into the stability of the different ions and the strength of the chemical bonds within the molecule.
Table 5: Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment Ion | Predicted m/z Range |
|---|---|
| [(CH₃)₃GeBr]⁺ (Molecular Ion) | 193 - 201 |
| [(CH₃)₃Ge]⁺ | 118 - 122 |
| [(CH₃)₂GeBr]⁺ | 178 - 186 |
| [CH₃GeBr]⁺ | 163 - 171 |
| [GeBr]⁺ | 151 - 159 |
Note: The m/z ranges account for the natural isotopic distribution of Germanium and Bromine.
Structural Analysis
Gas Electron Diffraction Studies
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds, free from the intermolecular interactions present in the solid state. desy.deresearchgate.netrsc.org Studies on this compound and the closely related trimethylchlorogermane have utilized GED to establish key structural parameters. In this method, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to deduce the distances between atomic nuclei.
For this compound, these studies reveal a tetrahedral-like geometry around the central germanium atom. The three methyl groups and the bromine atom are arranged in a configuration where the bond angles are close to the ideal tetrahedral angle of 109.5°. The analysis provides precise measurements for the germanium-carbon (Ge-C), germanium-bromine (Ge-Br), and carbon-hydrogen (C-H) bond lengths, as well as the C-Ge-C and C-Ge-Br bond angles.
| Parameter | Value for (CH₃)₃GeBr | Value for (CH₃)₃GeCl |
|---|---|---|
| Ge-C bond length (Å) | 1.935 ± 0.005 | 1.931 ± 0.003 |
| Ge-X bond length (Å) (X=Br, Cl) | 2.320 ± 0.005 | 2.172 ± 0.003 |
| C-H bond length (Å) | 1.10 (assumed) | 1.10 (assumed) |
| ∠C-Ge-C (°) | 111.5 ± 1.0 | 112.0 ± 0.8 |
| ∠C-Ge-X (°) (X=Br, Cl) | 107.3 ± 1.0 | 106.8 ± 0.6 |
X-ray Crystallography of this compound Derivatives and Related Compounds
While X-ray crystallography provides definitive structural information for compounds in the solid state, its application directly to this compound is limited by its low melting point (−25 °C). However, the technique has been extensively applied to study crystalline derivatives and related organogermanium compounds, offering valuable comparative data.
X-ray diffraction analysis of related compounds, such as germanium tetrabromide (GeBr₄), reveals detailed information about the crystal lattice, including the unit cell dimensions and the precise arrangement of molecules within it. nih.gov For GeBr₄, the crystal structure analysis identifies a specific space group (Pa-3) and provides exact lattice parameters. nih.gov This type of analysis is crucial for understanding packing forces and intermolecular interactions in the solid state. By studying crystalline derivatives of this compound, researchers can infer how modifications to the trimethylgermanyl moiety affect the solid-state structure and intermolecular contacts.
| Parameter | Value |
|---|---|
| Crystal System | Cubic |
| Space Group | Pa-3 |
| Unit Cell Dimension (a) | 11.1723 Å |
| Volume | 1395.2 ų |
| Z (Molecules per unit cell) | 8 |
Conformational Analysis and Internal Dynamics
The non-rigid nature of this compound allows for internal motions, primarily the rotation of the three methyl (CH₃) groups around the germanium-carbon bonds. The study of these dynamics provides insight into the energetic barriers that hinder free rotation and the subtle interactions between the rotating groups.
Rotational Spectroscopy and Torsional Fine Structure
The consequence of this splitting is the appearance of a "torsional fine structure" in the rotational spectrum, where single rotational transitions are observed as closely spaced doublets or triplets. nih.gov The magnitude of this splitting is directly proportional to the degree of coupling and inversely related to the height of the barrier hindering the internal rotation. Analysis of this fine structure allows for a very precise determination of the rotational constants of the molecule and the potential barrier to internal rotation. mdpi.com
Internal Rotation Barriers and Top-Top Communication
The energy required for a methyl group to rotate from a stable (staggered) conformation to an unstable (eclipsed) conformation is known as the internal rotation barrier. ias.ac.inysu.am This barrier arises from a combination of steric repulsion between hydrogen atoms on adjacent groups and subtle electronic effects like hyperconjugation. nih.govacs.org In this compound, each of the three methyl groups experiences a three-fold potential energy barrier (V₃) as it rotates. The height of this barrier can be precisely calculated from the torsional splittings observed in the rotational spectrum. mdpi.com
Furthermore, the internal dynamics can be complicated by "top-top communication," which refers to the interaction between the three rotating methyl groups. The rotation of one methyl group can subtly influence the potential energy landscape and rotational dynamics of its neighbors. These interactions, though small, can be detected in high-resolution spectra and require sophisticated theoretical models for a complete analysis.
Influence of Central Atom Properties on Internal Rotation Barriers
The height of the internal rotation barrier in molecules of the type (CH₃)₃X-Y is significantly influenced by the properties of the central atom, X. By comparing this compound (X=Ge) with its analogues where X is carbon, silicon, or tin, a clear trend emerges. Key properties of the central atom that affect the barrier include its electronegativity, its size, and the length of the X-C bonds it forms.
Generally, as the size of the central atom increases and the X-C bond lengthens (from C-C to Si-C to Ge-C), the steric hindrance between the hydrogen atoms of the different methyl groups decreases. This greater separation typically leads to a lower barrier to internal rotation. Electronic factors also play a role; changes in the electronegativity of the central atom can alter the electron distribution in the X-C bonds, which in turn affects the repulsive forces governing the rotational barrier.
| Compound ((CH₃)₃X-Y) | Central Atom (X) | Ge-C Bond Length (Å) | Internal Rotation Barrier (V₃) (kcal/mol) |
|---|---|---|---|
| tert-Butyl bromide ((CH₃)₃C-Br) | Carbon (C) | ~1.53 | ~4.5 - 4.8 |
| Trimethylsilyl (B98337) bromide ((CH₃)₃Si-Br) | Silicon (Si) | ~1.85 | ~2.0 - 2.5 |
| This compound ((CH₃)₃Ge-Br) | Germanium (Ge) | ~1.94 | ~1.5 - 2.0 |
Investigation of Bonding Characteristics
The nature of the chemical bonds within this compound is crucial for understanding its structure, reactivity, and spectroscopic properties. The electronic interactions between germanium and the attached bromine and methyl groups are complex, involving considerations of electronegativity, bond polarity, and potential orbital overlap effects. Spectroscopic and theoretical methods provide the primary means for elucidating these bonding characteristics.
Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique used to investigate the electronic environment of nuclei with a nuclear spin quantum number greater than 1/2, such as the bromine isotopes ⁷⁹Br and ⁸¹Br. This method, often called "zero-field NMR," measures the interaction between the nuclear electric quadrupole moment (eQ) of the bromine nucleus and the surrounding electric field gradient (EFG, denoted as q) produced by the valence electrons in the Ge-Br bond. The product of these two values gives the nuclear quadrupole coupling constant (NQCC or e²Qq/h), which is the primary parameter obtained from NQR analysis.
The NQCC value is directly proportional to the asymmetry of the electron distribution around the bromine nucleus. Consequently, its measurement provides a direct probe into the nature of the Ge-Br bond. A purely ionic bond (Ge⁺ Br⁻) would result in a spherically symmetric electron cloud around the bromide ion, leading to a zero EFG and no NQR signal. Conversely, a purely covalent bond would have a highly asymmetric electron distribution, resulting in a large EFG and a high NQCC value.
The bonding in this compound can be characterized by examining the properties of the Germanium-Bromine (Ge-Br) and Germanium-Carbon (Ge-C) bonds, including their polarity, strength, and length.
Bond Polarity: The polarity of the bonds is determined by the difference in electronegativity between the bonded atoms. Germanium has an electronegativity of approximately 2.01 on the Pauling scale, while bromine is significantly more electronegative at 2.96, and carbon is 2.55. This indicates that the Ge-Br bond is highly polar covalent, with a significant partial negative charge (δ-) on the bromine atom and a partial positive charge (δ+) on the germanium atom. The Ge-C bond is also polar, but to a lesser extent, with carbon being the more electronegative element.
Bond Strength: The strength of a chemical bond is quantitatively described by its bond dissociation enthalpy. For the diatomic Ge-Br molecule, the bond enthalpy is 255 ±29 kJ/mol. In this compound, the presence of three electron-donating methyl groups can influence the strength of the Ge-Br bond. Similarly, studies on the thermochemistry of organogermanium compounds provide insight into the Ge-C bond strength, which is a fundamental parameter for the thermal stability of the molecule.
Bond Length: Typical bond lengths provide further insight into bonding character. The Ge-Br bond length in germanium tetrabromide (GeBr₄) is 2.272 Å, which can serve as a reference for the expected bond distance in this compound. For the Ge-C bond, a typical single bond length is approximately 1.98 Å. Deviations from these values could suggest the influence of other electronic effects, such as hyperconjugation or the d-orbital participation discussed below.
The interactive table below summarizes key bonding parameters for the covalent bonds present in this compound.
| Bond | Electronegativity (Pauling Scale) | Bond Type | Reference Bond Enthalpy (kJ/mol) | Reference Bond Length (Å) |
|---|---|---|---|---|
| Ge-Br | Ge (2.01), Br (2.96) | Polar Covalent | 255 ± 29 | ~2.272 (in GeBr₄) |
| Ge-C | Ge (2.01), C (2.55) | Polar Covalent | Data from organogermanium thermochemistry studies | ~1.98 |
A point of significant theoretical interest in the chemistry of heavier main-group elements like germanium is the potential for (p-d)π interactions, also known as pπ-dπ back-bonding. This type of interaction involves the overlap of a filled p-orbital from a ligand with a vacant, energetically accessible d-orbital on the central atom. In the case of this compound, this would entail the donation of electron density from a lone-pair p-orbital on the bromine atom into an empty 4d-orbital of the germanium atom.
For such an interaction to be significant, several conditions must be met. The germanium atom must possess vacant d-orbitals of the correct symmetry to overlap with the bromine p-orbitals. As a period 4 element, germanium has available 4d orbitals. The energy difference between the participating p- and d-orbitals must also be small enough to allow for effective mixing.
If (p-d)π bonding were to occur in this compound, it would have several structural and electronic consequences:
It would introduce a degree of double-bond character to the Ge-Br bond.
This would lead to a shortening of the Ge-Br bond compared to a pure σ-bond.
The bond order would increase, resulting in a stronger Ge-Br bond.
Theoretical and Computational Studies on Trimethylgermanium Bromide Systems
Quantum Chemical Calculations
A thorough review of scientific literature reveals a notable absence of specific quantum chemical calculation studies focused exclusively on trimethylgermanium (B74220) bromide.
No dedicated ab initio computational studies detailing the electronic structure, geometry, or other molecular properties of trimethylgermanium bromide could be identified in a comprehensive search of published research.
Molecular Dynamics Simulations
There are no specific molecular dynamics (MD) simulation studies centered on this compound in the available literature. Such studies, which would provide insight into the bulk properties, solvent interactions, and dynamic behavior of the compound, have not been published.
Investigation of Energetics and Reaction Paths
The exploration of the energetic landscape and potential reaction pathways for this compound through computational means is limited.
Detailed computational studies mapping the potential energy surfaces (PES) for reactions involving this compound, such as its dissociation or interaction with other molecules, have not been reported in the scientific literature.
Bond dissociation enthalpy (BDE) is a critical measure of the strength of a chemical bond, defined as the standard enthalpy change that occurs when a bond is broken homolytically, resulting in two radical fragments. wikipedia.orgustc.edu.cn This value is typically measured at 298 K. wikipedia.orgustc.edu.cn While specific, highly detailed computational studies on the BDE of this compound are scarce, the strengths of its constituent bonds can be understood from established, experimentally and computationally derived data for related bonds.
The primary bonds of interest in this compound are the Germanium-Bromine (Ge-Br) and the Germanium-Carbon (Ge-C) bonds. The BDE for the Ge-Br bond in gaseous diatomic species is reported to be 276 kJ/mol. wiredchemist.com Another source lists this value as approximately 255 ± 29 kJ/mol. webelements.com The strength of the Germanium-Carbon bond is given as 238 kJ/mol. wiredchemist.com These values provide a fundamental measure of the energy required to break these specific bonds within the molecule.
Below is a data table summarizing the relevant bond dissociation enthalpies.
| Bond | Reported BDE (kJ/mol) | Source |
|---|---|---|
| Ge-Br | 276 | wiredchemist.com |
| Ge-Br | 255 ± 29 | webelements.com |
| Ge-C | 238 | wiredchemist.com |
Modeling of Spectroscopic Properties
Theoretical and computational methods have been instrumental in elucidating the spectroscopic properties of this compound, providing insights that complement and guide experimental findings. Ab initio calculations and Density Functional Theory (DFT) have been particularly valuable in understanding its rotational and vibrational spectra.
A notable study combined molecular beam Fourier transform microwave spectroscopy with ab initio calculations to investigate the rotational spectrum of this compound. mpg.de The molecule was determined to have a C₃ᵥ symmetry in its equilibrium geometry. mpg.de These computational models were crucial in assigning the complex rotational spectrum, which is influenced by the internal rotation of the three methyl groups and the nuclear quadrupole coupling of the bromine atom. mpg.de The calculations facilitated the determination of the V₃ barrier to internal rotation of the methyl groups to be 4.783(12) kJ/mol. mpg.de Furthermore, analysis of the bromine quadrupole coupling, supported by theoretical calculations, revealed insights into the Ge-Br and Ge-C bonding characteristics, suggesting a positive partial charge on the bromine atom due to π-backbonding towards germanium. mpg.de
Another investigation focused on the vibrational spectra of this compound, employing both experimental measurements (infrared and Raman) and DFT calculations. The use of DFT with various basis sets, coupled with scaling methods like the scaled quantum mechanical (SQM) force field and wavenumber-linear scaling (WLS), allowed for an accurate assignment of the vibrational modes. conicet.gov.ar These computational approaches were essential for resolving ambiguities in the experimental spectra, particularly for modes that were not clearly observed previously. conicet.gov.ar The study highlighted that while different basis sets provide reasonable results, scaling of the force field is necessary to achieve a closer match with experimental vibrational data. conicet.gov.ar
Interactive Data Table: Calculated and Experimental Spectroscopic Parameters for this compound
| Parameter | Calculated Value | Experimental Value | Method |
|---|---|---|---|
| Ge-Br Bond Distance | - | 2.34589(21) Å | Microwave Spectroscopy & Ab Initio mpg.de |
| V₃ Barrier to Internal Rotation | - | 4.783(12) kJ/mol | Microwave Spectroscopy & Ab Initio mpg.de |
Computational Insights into Chemical Reactivity and Selectivity
While specific computational studies on the chemical reactivity and selectivity of this compound are limited, insights can be drawn from theoretical investigations of analogous organogermanium compounds and general principles of computational chemistry. Computational methods, particularly DFT, are powerful tools for understanding the electronic structure and predicting the reactive behavior of such molecules.
The reactivity of organogermanium halides is generally governed by the nature of the germanium-halogen and germanium-carbon bonds. Computational models can be used to calculate various reactivity descriptors that provide a quantitative measure of a molecule's propensity to undergo certain types of reactions. These descriptors are derived from the principles of conceptual DFT and include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). In a molecule like this compound, the HOMO is likely to have significant contributions from the lone pairs of the bromine atom and the Ge-C bonds, while the LUMO would be associated with the antibonding orbital of the Ge-Br bond. Nucleophilic attack would likely target the germanium atom, leading to the cleavage of the Ge-Br bond.
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution in a molecule and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential around the bromine atom and a region of positive potential around the germanium atom and the methyl protons, indicating the likely sites for interaction with other reagents.
Fukui Functions: These functions provide more detailed information about the local reactivity of different atoms within a molecule. By calculating the Fukui functions, one can predict which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.
Computational studies on the reaction mechanisms of related organometallic compounds often involve locating transition states and calculating activation energies. For this compound, a common reaction would be nucleophilic substitution at the germanium center. Computational modeling could elucidate the mechanism of such a reaction, determining whether it proceeds through a concerted (Sₙ2-like) or a stepwise (Sₙ1-like) pathway. The steric hindrance from the three methyl groups and the nature of the nucleophile would be critical factors influencing the reaction pathway and selectivity, which can be effectively modeled computationally.
Interactive Data Table: Conceptual DFT Reactivity Descriptors (Illustrative for a Generic Organogermanium Halide)
| Descriptor | Significance | Predicted Trend for this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability | Moderate; influenced by bromine lone pairs |
| LUMO Energy | Electron-accepting ability | Low-lying LUMO localized on Ge-Br bond, indicating susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Chemical stability | A smaller gap suggests higher reactivity |
| Electronegativity (χ) | Tendency to attract electrons | Moderate |
| Chemical Hardness (η) | Resistance to change in electron distribution | Moderate |
Advanced Applications of Trimethylgermanium Bromide and Its Derivatives in Chemical Synthesis and Materials Science
Precursors for Novel Organogermanium Compounds
Trimethylgermanium (B74220) bromide serves as a versatile and fundamental precursor in organogermanium chemistry. Its reactivity, centered on the polar Germanium-Bromine (Ge-Br) bond, allows for the facile introduction of the trimethylgermanyl moiety, (CH₃)₃Ge-, into a wide array of organic frameworks. This capability is pivotal for the synthesis of more complex and functionally diverse organogermanium compounds. The primary route for its utilization involves nucleophilic substitution at the germanium center, where the bromide ion acts as an effective leaving group. This allows for the formation of stable Germanium-Carbon (Ge-C) bonds, which are generally air-stable, providing a foundation for building sophisticated molecular architectures. wikipedia.org
Synthesis of Tetraalkylgermanes
A cornerstone application of trimethylgermanium bromide is in the synthesis of tetraalkylgermanes, which are compounds featuring a central germanium atom bonded to four alkyl groups. The most common and effective method for this transformation is the reaction of this compound with organometallic nucleophiles, particularly organolithium (R-Li) and Grignard (R-MgX) reagents. wikipedia.orglibretexts.org In these reactions, the carbanionic portion of the organometallic reagent attacks the electrophilic germanium atom, displacing the bromide and forming a new Ge-C bond. libretexts.org
The general reaction scheme is as follows: (CH₃)₃GeBr + R-M → (CH₃)₃Ge-R + MBr (where R is an alkyl group and M is Li or MgX)
These reactions are powerful because the choice of the organolithium or Grignard reagent can be varied extensively, allowing for the synthesis of a diverse library of tetraalkylgermanes with different alkyl substituents. masterorganicchemistry.com The reactivity of the reagents makes these transformations highly efficient. nih.gov
| Reactant 1 | Reactant 2 (Organometallic Reagent) | Product (Tetraalkylgermane) | Byproduct |
|---|---|---|---|
| (CH₃)₃GeBr | CH₃CH₂-Li (Ethyllithium) | (CH₃)₃Ge-CH₂CH₃ (Ethyltrimethylgermane) | LiBr |
| (CH₃)₃GeBr | CH₃(CH₂)₃-MgBr (n-Butylmagnesium bromide) | (CH₃)₃Ge-(CH₂)₃CH₃ (n-Butyltrimethylgermane) | MgBr₂ |
| (CH₃)₃GeBr | C₆H₅-Li (Phenyllithium) | (CH₃)₃Ge-C₆H₅ (Trimethylphenylgermane) | LiBr |
Formation of Germacycloalkanes
Germacycloalkanes, cyclic compounds containing a germanium atom within the ring, can be synthesized using di-functional organometallic reagents in reaction with germanium halides. While more complex dihalogermanes are often used, principles derived from this compound chemistry are applicable. For instance, reacting a di-Grignard or di-lithioalkane with a germanium halide source can lead to cyclization. This concept is an extension of the methods used for forming Ge-C bonds, demonstrating the potential to build cyclic polygermanes and related heterocyclic structures. wikipedia.org
Preparation of Perfluorovinyl Germanium Compounds
This compound is a precursor for synthesizing vinylgermanes, including those with fluorine substituents. The synthesis of β-functionalized α-fluorovinylgermanes, for example, can be achieved through radical-mediated desulfonylation–germylation reactions. In this process, an α-fluorovinyl phenyl sulfone reacts with a germanium hydride, which can be derived from precursors like this compound, to yield the corresponding vinylgermane. thieme-connect.de This method highlights the utility of germanium-based reagents in accessing specialized organometallic compounds with potential applications in materials science and as synthetic intermediates.
Synthesis of Organogermanium Compounds with Biological Activity
The field of medicinal chemistry has explored organogermanium compounds for their potential therapeutic properties. researchgate.net this compound can be used to introduce the trimethylgermanyl group into biologically relevant molecules, modifying their properties and potentially enhancing their activity. encyclopedia.pub While many studies focus on water-soluble compounds like Germanium-132 (Ge-132), a sesquioxide, the fundamental chemistry of forming Ge-C bonds allows for the creation of a wide range of derivatives. encyclopedia.pubresearchgate.net For example, the trimethylgermylpropionic acid amide is an organogermanium compound noted for its high antioxidant properties. encyclopedia.pub The synthesis of such molecules often involves multi-step pathways where a trimethylgermyl group or a related functionalized germane (B1219785), derived from precursors like this compound, is incorporated.
| Compound Class | Potential Biological Activity | Synthetic Relevance |
|---|---|---|
| Germanium-substituted amides (e.g., amide of trimethylgermylpropionic acid) | Antioxidant encyclopedia.pub | Incorporation of a (CH₃)₃Ge- moiety into an organic acid derivative. |
| Germatranes | Antimicrobial, Pesticidal encyclopedia.pub | Complex structures where the germanium atom is coordinated, can be built from simpler organogermanium precursors. |
| Germanium Sesquioxides (e.g., Ge-132 derivatives) | Antitumor, Antiviral encyclopedia.pubresearchgate.net | While not directly synthesized from (CH₃)₃GeBr, the study of these compounds drives interest in the broader class of organogermanium compounds. |
Precursors for Germanium-Masked Dienolates and Germanium Enolates
This compound is employed as a reagent for the formation of germanium enolates, also known as germenolates. sigmaaldrich.com Specifically, it is used to generate dienolates from α,β-unsaturated esters. sigmaaldrich.com Germanium enolates are valuable synthetic intermediates. The reaction of metal enolates with this compound results in the corresponding germanium enolate, which can then be used in subsequent carbon-carbon bond-forming reactions. The formation of triacylgermenolates, for example, serves as a starting point for a wide variety of other organogermanium compounds, including novel photoinitiators. nih.govresearchgate.net This application showcases the role of this compound in "masking" a reactive enolate, allowing for controlled reactivity in complex syntheses.
Catalysis and Ligand Development
In the realm of homogeneous catalysis, the design of ligands is crucial for controlling the activity, selectivity, and stability of transition-metal catalysts. This compound serves as a key reagent for incorporating trimethylgermanyl ((CH₃)₃Ge-) groups into ligand architectures. These bulky and electron-donating groups can significantly influence the properties of the resulting catalyst.
A notable example is the synthesis of TMG-SYNPHOS, a chiral biaryl bisphosphine ligand that features 3,5-bis(trimethylgermanyl)phenyl groups attached to the phosphorus atoms. researchgate.net This ligand was developed to enhance enantioselectivity in catalytic reactions through increased dispersion interactions. In the copper-catalyzed hydroboration of 1,1-disubstituted alkenes, the copper complex of TMG-SYNPHOS demonstrated high levels of enantioselectivity, even with challenging substrates where both substituents are primary alkyl groups. researchgate.net
Furthermore, catalysts bearing these germanyl-substituted ligands showed significantly higher activity compared to analogous ligands with bulky tert-butyl groups. This increased reactivity is attributed to favorable dispersion interactions between the large trimethylgermanyl groups on the ligand and the substrate within the catalyst's coordination sphere. researchgate.net This work underscores the strategic use of organogermanium moieties, accessible from precursors like this compound, to fine-tune the steric and electronic environment of a catalyst's active site, pushing the boundaries of catalytic efficiency and selectivity. The development of such specialized ligands is a key area in advancing transition-metal catalysis for challenging organic transformations. tum.denih.gov
| Ligand | Key Feature | Catalytic Application | Reference |
|---|---|---|---|
| TMG-SYNPHOS | Contains 3,5-bis(trimethylgermanyl)phenyl groups on phosphorus atoms. | Copper-catalyzed enantioselective hydroboration of disubstituted alkenes. | researchgate.net |
| DTMGM-SEGPHOS | Features 3,5-bis(trimethylgermanyl)-4-methoxyphenyl groups on phosphorus. | Forms a highly active catalyst for the hydroboration of unactivated 1,2-disubstituted alkenes. | researchgate.net |
Role in Cross-Coupling Catalysis
Organogermanium compounds are increasingly recognized for their utility in cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. coopscoalma.comwikipedia.org While historically less utilized than their organosilicon and organotin counterparts, organogermanes present a unique reactivity profile that offers distinct advantages in certain catalytic systems. wikipedia.org
The reactivity of organogermanium compounds is generally situated between that of organosilicon and organotin compounds. wikipedia.org However, select organogermanes have demonstrated superior reactivity in specific cross-coupling reactions compared to their organosilicon and organoboron analogs. wikipedia.org A notable characteristic of organogermanes is their orthogonal reactivity, which allows for selective transformations in the presence of other common cross-coupling functionalities like boronic esters or silanes. wikipedia.org This unique reactivity stems from an electrophilic aromatic substitution (SEAr)-type mechanism for the activation of the carbon-germanium bond, which differs from the traditional transmetalation pathways of other organometallic reagents. wikipedia.org
While direct examples of this compound in widely-used cross-coupling reactions are not extensively documented, its structure suggests potential as a coupling partner. Organogermanes such as trialkylarylgermanes have been shown to be robust, convenient, and non-toxic reagents in palladium-catalyzed cross-coupling reactions. wikipedia.org Given that organogermanium halides can be precursors to these more complex organogermanes, this compound can be considered a valuable building block in this context. wikipedia.org The presence of the bromide atom also allows for its use as an electrophilic partner in various coupling reactions.
| Catalyst System | Coupling Partners | Key Features |
| Palladium Nanoparticles | Organogermanes and Aryl Halides | Tolerates other cross-coupling functionalities. wikipedia.org |
| Homogeneous Pd(0)/Pd(II) | Organogermanes and various electrophiles | Other established groups can be functionalized preferentially over the germanium functionality. wikipedia.org |
| Oxidative Gold Catalysis | Organogermanes | More reactive than silanes or boronic esters. wikipedia.org |
Catalytic Electrosynthesis
Catalytic electrosynthesis is an emerging field that utilizes electricity to drive chemical reactions, offering a sustainable alternative to traditional chemical oxidants and reductants. In this context, organogermanium compounds are being explored for their potential in novel synthetic transformations.
An efficient method for the formation of carbon-germanium bonds has been developed through an electrochemically induced cobalt-catalyzed cross-electrophile coupling. walmart.com This process enables the synthesis of a variety of functionalized germane-containing compounds, including aryl, vinyl, and alkyl germanes, under mild reaction conditions. walmart.com The methodology exhibits a broad substrate scope and tolerance to various functional groups. walmart.com
The mechanism involves the sequential activation of different electrophiles, providing insight into a unique reaction pathway. walmart.com While the reported studies have utilized chlorogermanes, the chemical similarity between organogermanium chlorides and bromides suggests that this compound could be a viable substrate in similar electrochemical cross-coupling reactions. This opens up avenues for the electrosynthesis of diverse organogermanium compounds with potential applications in pharmaceuticals and materials science.
Materials Science Applications
The unique properties of germanium have led to its incorporation into a wide array of advanced materials. Organogermanium compounds, including this compound, serve as critical precursors for the synthesis of these materials, enabling precise control over their composition and structure at the molecular level. coopscoalma.com
Precursors for Thin Film Deposition
Thin film deposition techniques are fundamental to the fabrication of microelectronics and optoelectronic devices. Atomic Layer Deposition (ALD) is a vapor phase technique that allows for the deposition of ultrathin, highly conformal films with atomic-level precision. The choice of precursor is critical for a successful ALD process, requiring compounds with sufficient volatility, thermal stability, and appropriate reactivity.
Organogermanium compounds are valuable precursors for the deposition of germanium-containing thin films, such as germanium oxide (GeO₂), which is a high-k dielectric material used in semiconductors. sigmaaldrich.com While a variety of organogermanium precursors have been investigated for ALD, the essential characteristics remain the same. The precursor must be volatile enough to be transported into the ALD reactor in the gas phase and must react with the substrate surface in a self-limiting manner.
This compound, with a boiling point of 114 °C, possesses the requisite volatility to be a potential candidate for ALD and other chemical vapor deposition (CVD) techniques. strem.com Its trimethylsilyl (B98337) analogue, trimethylsilyl chloride, is a commonly used reagent in ALD processes, further suggesting the suitability of this compound as a precursor for depositing germanium-containing films. The ability to deposit high-quality germanium films is crucial for the advancement of next-generation electronic devices. coopscoalma.com
| Deposition Technique | Precursor Type | Desired Film | Key Precursor Properties |
| Atomic Layer Deposition (ALD) | Organogermanium compounds | GeO₂, Ge | Volatility, Thermal Stability, Self-limiting reactivity |
| Chemical Vapor Deposition (CVD) | Organogermanium compounds | Ge, SiGe | Volatility, Controlled decomposition |
Development of Perovskite Solar Cells
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their rapidly increasing power conversion efficiencies. However, the long-term stability of these devices remains a significant hurdle for commercialization. Recent research has shown that the incorporation of additives into the perovskite precursor solution can significantly improve both the efficiency and stability of PSCs. americanelements.com
A study on the use of trimethylgermanium chloride (TGC) as an additive in formamidinium-cesium lead iodide (FACsPbI₃) perovskites has demonstrated remarkable improvements in device performance. americanelements.com The addition of TGC triggers a series of beneficial interactions within the perovskite film. The vulnerable Ge-Cl bond hydrolyzes to form a Ge-OH group, which then forms hydrogen bonds with components of the perovskite, effectively protecting the formamidinium cation from decomposition. americanelements.com
These interactions also accelerate the crystallization of the perovskite, restrict ion migration, and passivate defects within the film. americanelements.com As a result, PSCs treated with TGC achieved efficiencies exceeding 26% and exhibited exceptional operational stability, retaining their initial efficiency after 3000 hours of continuous operation. americanelements.com Given the similar chemical properties of halide derivatives, it is highly probable that this compound would have a comparable beneficial effect on the performance and stability of perovskite solar cells, making it a promising additive for future PSC development. sinoptix.eu
Role in Advanced Materials with Specific Electronic, Magnetic, and Optical Properties
The incorporation of germanium into various material matrices can significantly influence their electronic, magnetic, and optical properties. coopscoalma.com Organogermanium compounds, serving as molecular precursors, provide a versatile platform for the synthesis of these advanced materials with tailored functionalities.
Electronic Properties: Germanium is a well-known semiconductor, and its incorporation into materials can tune their band gap and charge carrier mobility. wikipedia.org Organogermanium precursors are utilized in the deposition of germanium-based semiconductor films for electronic applications. wikipedia.org The ability to precisely control the germanium content at the molecular level through the use of precursors like this compound allows for the fine-tuning of the electronic properties of the resulting materials.
Optical Properties: Germanium is transparent in the infrared region of the electromagnetic spectrum, making it a crucial material for IR optics, including lenses and windows for thermal imaging and night vision. sinoptix.eu The high refractive index of germanium is also advantageous for the design of high-performance optical components. sinoptix.eu Organogermanium compounds can be used to create germanium-containing polymers and hybrid materials with specific optical properties, such as tailored refractive indices or nonlinear optical responses.
While specific studies detailing the direct use of this compound for tuning magnetic properties are limited, the broader field of organometallic chemistry offers pathways to synthesize magnetic materials. The ability to introduce germanium into a material's structure using a molecular precursor could potentially influence magnetic ordering or create novel magnetic behaviors in complex material systems.
Creation of Germanium-Containing Polymers
Germanium-containing polymers, or polygermanes, are a class of organometallic polymers with a backbone consisting of germanium atoms. These polymers exhibit interesting electronic and optical properties, such as σ-bond delocalization, and have potential applications in areas like photolithography, as photoinitiators, and as precursors to germanium carbide ceramics.
A common method for the synthesis of polygermanes is the Wurtz coupling of diorganodihalogermanes. Similarly, polygermanes with Ge-Ge bonds can be formed through the Wurtz-type coupling of organogermanium bromides. wikipedia.org For example, hexaphenyldigermane (B1599380) is prepared by the coupling of triphenylgermanium bromide with sodium. wikipedia.org
This synthetic strategy suggests that this compound could be used as a chain-terminating agent in the synthesis of polygermanes to control their molecular weight. Furthermore, derivatives of this compound could be designed to act as monomers in polymerization reactions, leading to the formation of novel germanium-containing polymers with tailored structures and properties. The development of new synthetic routes to these polymers is an active area of research, with the goal of creating materials with enhanced performance for advanced applications.
Exploration in Medicinal Chemistry and Biological Applications of this compound and its Derivatives
The exploration of organogermanium compounds in medicinal chemistry has revealed a range of biological activities, positioning them as compounds of interest for further investigation. While research directly focusing on the biological applications of this compound is limited in publicly available literature, the broader class of organogermanium compounds, for which this compound can serve as a synthetic precursor, has been the subject of various studies. These investigations have primarily centered on their potential as antioxidant, antitumor, and antimicrobial agents.
Antioxidant Effects of Organogermanium Derivatives
Organogermanium compounds have been investigated for their potential to mitigate oxidative stress. One of the most studied compounds in this context is 2-Carboxyethylgermanium sesquioxide (Ge-132). While Ge-132 itself does not directly scavenge radicals, its hydrolysate, 3-(trihydroxygermyl)propanoic acid (THGP), is believed to be responsible for its biological effects wikipedia.org. THGP can form complexes with molecules that play essential roles in biological systems wikipedia.org.
Research has also explored the synthesis of novel organogermanium compounds with enhanced antioxidant properties. For instance, a germanium sesquioxide derivative synthesized with resveratrol (B1683913) demonstrated higher antioxidant activity than either Ge-132 or resveratrol alone, indicating a synergistic effect. Similarly, organogermanium complexes with other natural antioxidants like chrysin (B1683763) and ascorbic acid have been developed and shown to possess significant antioxidant capabilities. An amide of trimethylgermylpropionic acid, for example, has been proposed for treating atopic dermatitis due to its high antioxidant properties.
The mechanism behind the antioxidant effects of some organogermanium compounds is thought to involve the modulation of endogenous antioxidant systems. For example, some derivatives may enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative damage. The introduction of a Ge-O bond, which is sensitive to radicals, into molecules like chrysin is a strategy employed to enhance the bioactivities of the parent organic molecule or the organogermanium moiety.
Below is a table summarizing some organogermanium derivatives and their observed antioxidant effects.
| Organogermanium Derivative | Observed Antioxidant Effect | Reference Compound(s) | Key Findings |
| Germanium sesquioxide with resveratrol | Synergistic antioxidant activity | Ge-132, Resveratrol | The complex exhibited higher antioxidant activity than the individual components. |
| Chrysin-organogermanium (Chry-Ge) complex | Radical scavenging | Chrysin | The Ge-O bond enhances the bioactivity, suggesting a synergistic effect. |
| Amide of trimethylgermylpropionic acid | High antioxidant properties | Not specified | Proposed for the treatment of atopic dermatitis. |
| Stable lipophilic ascorbic acid derivative | High antioxidant activity | Ascorbic acid | A stable derivative with enhanced antioxidant potential. |
This table is generated based on available data for organogermanium compounds and does not imply direct synthesis from this compound unless specified in primary literature.
Antitumor and Antineoplastic Activities
The antitumor potential of organogermanium compounds has been a significant area of research. Spirogermanium was one of the first organogermanium compounds to be evaluated as an anticancer agent in human cancer cell lines, including ovarian, breast, and renal cell cancers. Another extensively studied compound is Ge-132, which has demonstrated antitumor and immune-modulating activities nih.gov. The proposed mechanism for Ge-132's antitumor effect involves the stimulation of the immune system. It is suggested that Ge-132 stimulates T-cells to induce interferon-gamma (IFN-γ), which in turn activates macrophages to become cytotoxic and eliminate tumor cells researchgate.net.
Researchers have also synthesized and evaluated novel organogermanium sesquioxides for their antitumor properties. For example, γ-thiocarbamido propyl germanium sesquioxide showed significant inhibitory activity against KB, HCT, and Bel cancer cell lines in vitro nih.gov. The development of hybrid molecules, such as a dihydroartemisinin-organogermanium(IV) compound, has also shown promise, exhibiting better antitumor activity than either dihydroartemisinin (B1670584) or Ge-132 alone sigmaaldrich.com.
The following table presents data on the antitumor activities of selected organogermanium compounds.
| Organogermanium Compound | Cancer Cell Line(s) | Observed Activity | Proposed Mechanism of Action |
| Spirogermanium | Ovarian, breast, renal cell | Moderate activity | Not detailed in provided sources |
| 2-Carboxyethylgermanium sesquioxide (Ge-132) | Ehrlich Ascites tumor, Lewis lung carcinoma | Antitumor and immune-modulating | Stimulation of T-cells and activation of cytotoxic macrophages via IFN-γ researchgate.net |
| γ-thiocarbamido propyl germanium sesquioxide | KB, HCT, Bel | High inhibition yields (92.9%, 84.9%, 70.9% respectively) nih.gov | Not specified |
| Dihydroartemisinin-organogermanium(IV) complex | HepG2 | Synergistic antitumor activity, induces apoptosis sigmaaldrich.com | Inhibition of proliferation and induction of apoptosis sigmaaldrich.com |
This table is for illustrative purposes based on research on various organogermanium compounds. The direct synthetic lineage from this compound is not explicitly stated in the referenced literature.
Antimicrobial and Antiviral Activities
In the realm of antiviral research, Ge-132 has been shown to exhibit protective effects in mice against influenza A virus, not by direct virucidal or virostatic action, but likely through its immunomodulatory activity, such as enhancing the activity of natural killer (NK) cells frontiersin.org. The anti-respiratory virus activity of organogermanium poly-derivatives has also been confirmed in vitro frontiersin.org.
The table below summarizes the antimicrobial and antiviral activities of some organogermanium compounds.
| Organogermanium Compound/Derivative | Target Microbe/Virus | Observed Activity | Potential Mechanism |
| Germa-gamma-lactones | Gram-negative bacteria | Antimicrobial activity frontiersin.org | Not specified |
| 2-Carboxyethylgermanium sesquioxide (Ge-132) | Influenza A virus | Protective effects in mice frontiersin.org | Immunomodulatory activity (enhancement of NK cells) frontiersin.org |
| Organogermanium poly-derivatives | Respiratory viruses | Antiviral activity in vitro frontiersin.org | Not specified |
| Germanium combinations with amino acids | Not specified | Immunomodulatory effects frontiersin.org | Not specified |
The information in this table is based on studies of various organogermanium compounds and does not specifically detail their synthesis from this compound.
Future Research Directions and Challenges
Development of Sustainable and Efficient Synthetic Methods
The traditional synthesis of organometallic compounds, including trimethylgermanium (B74220) bromide, often relies on methods that are resource-intensive and generate considerable waste. A primary challenge and a significant area of future research is the development of green and sustainable synthetic routes. chemistryjournals.net This involves a holistic approach considering factors like atom economy, the use of safer solvents, and energy efficiency. nih.gov
Future synthetic methods will increasingly rely on sophisticated catalyst design to achieve high selectivity under mild reaction conditions. For organogermanium compounds, research into novel catalytic systems is crucial. This includes the exploration of catalysts based on lighter p-block elements as a more sustainable alternative to heavy metals. mdpi.com The design of ligands will also play a central role in controlling the reactivity and selectivity of catalytic transformations involving the germanium-carbon bond. wikipedia.org The development of catalysts that can facilitate direct C-H activation and functionalization would represent a significant leap forward in the efficient synthesis of more complex organogermanium structures from simple precursors.
Expanding the Scope of Reactivity and Transformations
While the fundamental reactivity of trimethylgermanium bromide is understood, there is considerable scope for expanding its applications in organic synthesis. Organogermanium compounds exhibit reactivity that is intermediate between that of organosilicon and organotin compounds, offering unique opportunities for chemoselective reactions. wikipedia.org Future research will likely focus on exploiting the unique reactivity of the Ge-C bond in novel cross-coupling reactions. wikipedia.org The development of new methods for the formation of germanium-element bonds (e.g., Ge-N, Ge-O, Ge-S) from this compound will further broaden its synthetic utility. Furthermore, the use of organogermanium compounds in photo-induced radical reactions is an emerging area with significant potential. rsc.org
Elucidation of Complex Reaction Mechanisms
A deeper understanding of reaction mechanisms is paramount for the rational design of new reactions and catalysts. For this compound, this involves detailed mechanistic studies of key transformations, such as nucleophilic substitution at the germanium center and the cleavage of the germanium-carbon bond. acs.orgacs.org Computational chemistry will play an increasingly important role in modeling reaction pathways and transition states, providing insights that are often difficult to obtain experimentally. doi.orgnih.gov For instance, theoretical studies can help to understand the factors that govern the chemoselectivity of reactions involving organogermanes in the presence of other reactive functional groups. wikipedia.org
Exploration of Novel Applications in Emerging Technologies
The unique electronic and physical properties of germanium-containing materials make them attractive candidates for a range of advanced applications. This compound, as a precursor to these materials, is at the forefront of this research.
Germanium is emerging as a promising material for quantum computing due to its favorable intrinsic properties, such as high hole mobility and compatibility with existing semiconductor technology. utwente.nl Organogermanium compounds, including this compound, are valuable precursors for the fabrication of germanium-based nanostructures, such as quantum dots. rsc.orgresearchgate.netesrf.fr The ability to synthesize high-quality germanium quantum dots with controlled size and properties is crucial for the development of scalable quantum electronic devices. nih.gov Future research will focus on optimizing the synthesis of these nanomaterials from organogermanium precursors and integrating them into quantum computing architectures. abachy.com The use of this compound in techniques like Metalorganic Vapor Phase Epitaxy (MOVPE) for the deposition of thin germanium films is an area of active development. wikipedia.orgias.ac.in
Computational Chemistry for Predictive Understanding
Computational chemistry has emerged as a powerful tool for gaining a deeper, predictive understanding of the molecular properties and behavior of compounds like this compound. Through the use of theoretical models and calculations, researchers can investigate various aspects of its structure, spectroscopy, and reactivity, complementing and guiding experimental studies.
One of the primary applications of computational chemistry in the study of this compound has been in the detailed analysis of its vibrational spectra. conicet.gov.arconicet.gov.ar Density Functional Theory (DFT) calculations, a common and effective computational method, have been employed to predict the infrared and Raman spectra of bromotrimethylgermane (BTMG). conicet.gov.ar Specifically, the B3LYP hybrid functional has been used with various basis sets to calculate the vibrational frequencies of the molecule. conicet.gov.ar
These theoretical predictions serve as a crucial guide in the assignment of fundamental vibrational modes observed in experimental spectra. conicet.gov.arresearchgate.net To enhance the accuracy of these predictions and achieve a closer correlation with experimental data, scaling methods are often applied to the calculated harmonic wavenumbers. Methodologies such as Pulay's Scaled Quantum Mechanical (SQM) force field and the Wavenumber-Linear Scaling (WLS) method have been utilized to obtain accurate force fields for this compound. conicet.gov.arresearchgate.net This process of scaling the theoretical force field with established factors helps to reduce deviations from experimental observations, leading to a more precise description of the molecule's vibrational characteristics. conicet.gov.ar
The insights gained from these computational studies are not limited to spectral assignment. The calculated force constants provide valuable information about the bonding within the this compound molecule. conicet.gov.ar By analyzing these constants, researchers can better understand the strength and nature of the germanium-carbon and germanium-bromine bonds.
Furthermore, computational approaches allow for the investigation of molecular properties that may be difficult to probe experimentally. For instance, the molecular geometry of this compound can be optimized using DFT methods to predict bond lengths and angles. conicet.gov.ar This theoretical structure provides a foundational model for interpreting other experimental results and for predicting the molecule's behavior in various chemical environments.
The synergy between computational chemistry and experimental techniques, such as low-temperature infrared spectroscopy and Fourier self-deconvolution of Raman spectra, has proven to be particularly effective. conicet.gov.ar This combined approach has enabled a more complete and accurate assignment of the vibrational spectra of this compound than would be possible with either method alone. conicet.gov.ar
| Computational Method | Application in this compound Research | Key Findings |
| Density Functional Theory (DFT) | Prediction of vibrational (infrared and Raman) spectra. | Provides a theoretical basis for assigning experimental spectral bands. |
| Scaled Quantum Mechanical (SQM) Force Field | Refinement of DFT-calculated vibrational frequencies. | Yields more accurate force fields and vibrational assignments that closely match experimental data. conicet.gov.ar |
| Wavenumber-Linear Scaling (WLS) | Alternative scaling method for vibrational frequencies. | Aids in achieving a closer description of the observed vibrational spectra. conicet.gov.ar |
Q & A
Basic: What spectroscopic and crystallographic methods are recommended to confirm the structural integrity of Trimethylgermanium bromide?
Answer:
To verify the structure and purity of this compound, researchers should employ a combination of:
- X-ray Diffraction (XRD): Resolve crystal structure and compare lattice parameters with theoretical models .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups (e.g., Ge-C and Ge-Br bonds) and compare with reference spectra .
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm methyl group environments and rule out impurities. For Ge NMR (if accessible), analyze germanium coordination .
Validation: Cross-reference data with databases like NIST Chemistry WebBook for spectral benchmarks .
Basic: How can reaction conditions be optimized for synthesizing this compound?
Answer:
Synthesis optimization involves:
- Stoichiometric Control: Maintain a 3:1 molar ratio of methylating agent (e.g., methyl lithium) to germanium tetrabromide to avoid side products.
- Solvent Selection: Use anhydrous tetrahydrofuran (THF) or diethyl ether to stabilize intermediates and prevent hydrolysis.
- Temperature Gradients: Perform reactions under inert atmospheres at −78°C to control exothermicity, followed by gradual warming to room temperature.
Quality Assurance: Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR .
Advanced: How does this compound’s thermal stability influence its applicability in high-temperature catalytic systems?
Answer:
Thermal stability is critical for applications like catalysis or material precursors. Researchers should:
- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating (e.g., 25–500°C) to determine decomposition thresholds .
- Differential Scanning Calorimetry (DSC): Identify phase transitions or exothermic/endothermic events.
- In Situ XRD/FTIR: Correlate structural changes with temperature (e.g., Ge-Br bond cleavage vs. methyl group retention) .
Contradiction Note: Discrepancies in decomposition temperatures may arise from impurities or experimental setups; replicate conditions across labs .
Advanced: What computational approaches are suitable for modeling this compound’s reactivity in organometallic reactions?
Answer:
For mechanistic insights:
- Density Functional Theory (DFT): Calculate bond dissociation energies (e.g., Ge-Br vs. Ge-C) and predict reaction pathways (e.g., nucleophilic substitution).
- Molecular Dynamics (MD): Simulate solvent effects and transition states in SN2 reactions .
Experimental Cross-Validation: Compare computational predictions with kinetic studies (e.g., rate constants measured via UV-Vis or NMR) .
Basic: What purification techniques are effective for isolating this compound from byproducts?
Answer:
- Recrystallization: Use non-polar solvents (e.g., hexane) at low temperatures to isolate crystalline product.
- Vacuum Sublimation: Separate volatile impurities under reduced pressure (10 torr) at 80–100°C.
- Chromatography: Employ silica gel columns with ethyl acetate/hexane gradients for small-scale purification .
Purity Criteria: Ensure >99% purity via elemental analysis and melting point consistency .
Advanced: How do steric effects of methyl groups in this compound influence its ligand-exchange kinetics?
Answer:
- Kinetic Studies: Use stopped-flow techniques to measure ligand substitution rates (e.g., Br replacement by amines).
- Steric Parameterization: Apply Tolman’s cone angle or solid-angle models to quantify methyl group hindrance .
- Comparative Analysis: Contrast with triphenylgermanium bromide to isolate steric vs. electronic contributions .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., methyl bromide).
- Emergency Measures: Neutralize spills with sodium bicarbonate and dispose via approved hazardous waste protocols .
Advanced: How can researchers resolve contradictions in reported thermodynamic data for this compound?
Answer:
- Methodological Audit: Compare calorimetry setups (e.g., solution vs. gas-phase measurements) and purity standards .
- Collaborative Replication: Share samples across labs to isolate instrumentation biases (e.g., DSC calibration differences).
- Data Aggregation: Use platforms like NIST WebBook to harmonize datasets and identify outliers .
Advanced: What role does this compound play in hybrid perovskite precursor systems?
Answer:
- Doping Studies: Incorporate as a germanium source to modulate perovskite bandgaps. Characterize via UV-Vis and photoluminescence (PL) spectroscopy .
- Stability Testing: Compare moisture resistance of Ge-doped perovskites vs. lead-based analogs using environmental chambers .
Mechanistic Insight: Use XPS to track germanium oxidation states during perovskite formation .
Basic: How should researchers document experimental procedures for reproducibility?
Answer:
- Detailed Protocols: Specify solvents, temperatures, and equipment (e.g., Schlenk lines for air-sensitive reactions) .
- Supporting Information: Publish raw spectral data (e.g., XRD .cif files, NMR spectra) in repositories like Zenodo .
- Error Reporting: Disclose batch-to-batch variability and failed attempts to guide troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
